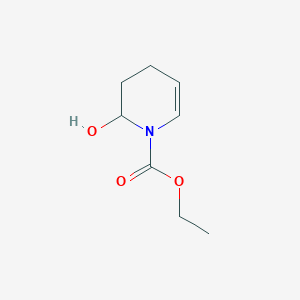
Auranthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auranthine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Auranthine is a heterocyclic compound that contains nitrogen and sulfur atoms in its chemical structure. It is a derivative of thiazole, which is a five-membered ring containing a nitrogen and sulfur atom.
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Cytotoxicity
Auranthine, derived from Penicillium aurantiogriseum, has a distinct chemical structure as a quinazolino benzodiazepinedione with an acyclic aliphatic nitrile moiety. Its absolute configuration was confirmed through CD spectroscopy and DFT calculations. Notably, auranthine and its semisynthetic analogues exhibit a cytotoxicity profile, making them potential candidates for further biomedical research and drug development (Kalinina et al., 2018).
2. Synthetic Approaches
The first total synthesis of auranthine's proposed structure was achieved starting from CBz-protected glutamic anhydride and Boc-protected o-aminobenzyl amine, involving an intramolecular aza-Wittig reaction. This synthetic approach is crucial for creating auranthine derivatives for further studies in various fields including pharmaceuticals (Kshirsagar et al., 2010).
3. Production and Screening in Penicillium Species
A study on Penicillium species revealed that P. aurantiogriseum uniquely produces auranthine. The screening for benzodiazepine production in Penicillium species highlighted the specificity of auranthine production in P. aurantiogriseum, which can be pivotal for industrial and pharmacological applications (Ostenfeld Larsen et al., 2000).
4. Novel Alkaloids and Bioactivity
A study identified new alkaloids, including auranomides A, B, and C, along with known metabolites like auranthine, from Penicillium aurantiogriseum. These compounds showed moderate cytotoxic activity against human tumor cells, indicating their potential in cancer research (Song et al., 2012).
5. Taxonomy and Extrolite Production
Auranthine is also significant in the study of fungal taxonomy and extrolite production. In particular, Aspergillus species, including A. lentulus and A. fumigatus, produce auranthine among other extrolites. This highlights its role in understanding fungal species diversity and potential for producing bioactive compounds (Hong et al., 2005).
Eigenschaften
CAS-Nummer |
107290-05-1 |
|---|---|
Produktname |
Auranthine |
Molekularformel |
C19H14N4O2 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
2,10,15,23-tetrazapentacyclo[12.9.0.02,11.04,9.017,22]tricosa-1(23),4,6,8,10,17,19,21-octaene-3,16-dione |
InChI |
InChI=1S/C19H14N4O2/c24-18-11-5-1-3-7-13(11)21-17-15(22-18)9-10-16-20-14-8-4-2-6-12(14)19(25)23(16)17/h1-8,15H,9-10H2,(H,22,24) |
InChI-Schlüssel |
QSYOIPMDADNFRO-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |
Kanonische SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |
Synonyme |
auranthine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
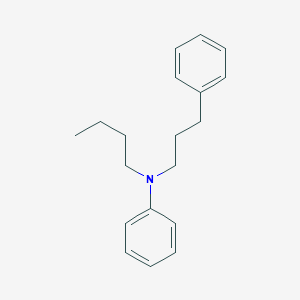
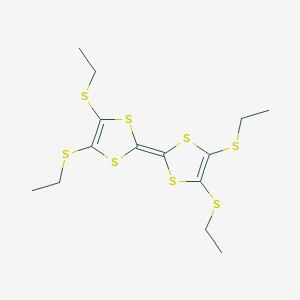
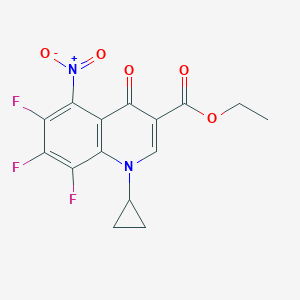
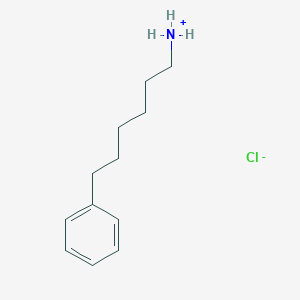
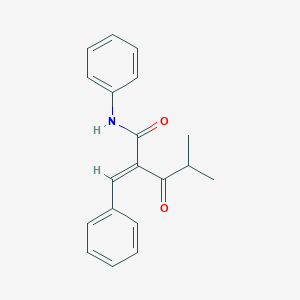
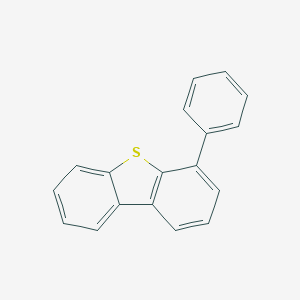
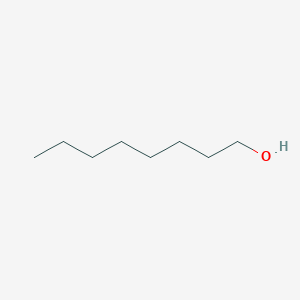

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
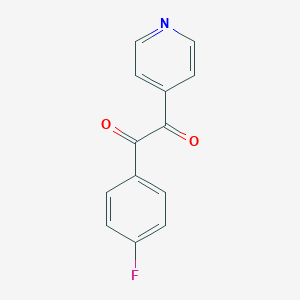
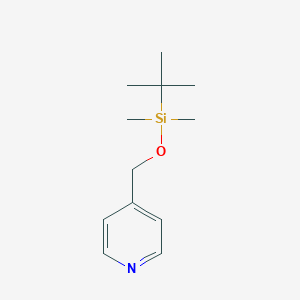
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
